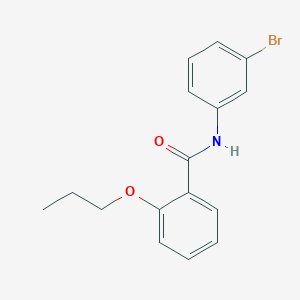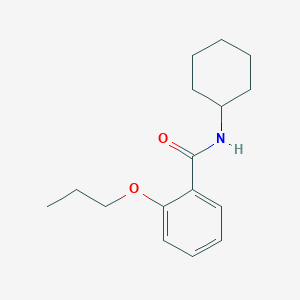
N,N-dibutyl-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-5-chloro-2-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It is a small molecule that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
N,N-dibutyl-5-chloro-2-methoxybenzamide selectively binds to the CB2 receptor, which is primarily expressed on immune cells and has been implicated in various physiological processes, including inflammation and pain. By blocking the CB2 receptor, N,N-dibutyl-5-chloro-2-methoxybenzamide can modulate immune responses and reduce inflammation and pain.
Biochemical and Physiological Effects:
N,N-dibutyl-5-chloro-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increasing the production of anti-inflammatory cytokines, such as IL-10. N,N-dibutyl-5-chloro-2-methoxybenzamide has also been shown to reduce the activation of immune cells, such as macrophages and T cells, and reduce the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-dibutyl-5-chloro-2-methoxybenzamide in lab experiments is its selectivity for the CB2 receptor, which allows for specific modulation of immune responses. However, one limitation of using N,N-dibutyl-5-chloro-2-methoxybenzamide is its potential off-target effects, as it may also interact with other receptors or enzymes.
Direcciones Futuras
There are several future directions for the research on N,N-dibutyl-5-chloro-2-methoxybenzamide. One direction is to further investigate its therapeutic potential in various diseases, such as cancer and autoimmune diseases. Another direction is to develop more selective CB2 receptor antagonists that can avoid potential off-target effects. Additionally, the development of novel drug delivery systems for N,N-dibutyl-5-chloro-2-methoxybenzamide may improve its efficacy and reduce potential side effects.
Métodos De Síntesis
N,N-dibutyl-5-chloro-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dibutylamine to form the final product.
Aplicaciones Científicas De Investigación
N,N-dibutyl-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. N,N-dibutyl-5-chloro-2-methoxybenzamide has also been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. In addition, N,N-dibutyl-5-chloro-2-methoxybenzamide has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer and prostate cancer cells.
Propiedades
Nombre del producto |
N,N-dibutyl-5-chloro-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
N,N-dibutyl-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H24ClNO2/c1-4-6-10-18(11-7-5-2)16(19)14-12-13(17)8-9-15(14)20-3/h8-9,12H,4-7,10-11H2,1-3H3 |
Clave InChI |
PZAYATQSKFMLSG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)










![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)